molecular formula C9H16N2 B1452662 2-(Cycloheptylamino)acetonitrile CAS No. 73339-15-8

2-(Cycloheptylamino)acetonitrile

Cat. No. B1452662
CAS RN: 73339-15-8
M. Wt: 152.24 g/mol
InChI Key: VEUMZEMXAWJULL-UHFFFAOYSA-N
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Description

2-(Cycloheptylamino)acetonitrile is a chemical compound with the molecular formula C9H16N2 and a molecular weight of 152.24 . It is used in various applications, including as an intermediate in organic synthesis .


Synthesis Analysis

Acetonitrile, the base molecule for 2-(Cycloheptylamino)acetonitrile, is commonly used as an organic solvent and can also be used as an important intermediate in organic synthesis . Its widespread use has led to the development of new methods for the synthesis of a variety of important compounds . In one study, acetonitrile was used as a raw material for C2 cyclization in the synthesis of cyclobutenone .


Molecular Structure Analysis

The 2-(cycloheptylamino)acetonitrile molecule contains a total of 42 bond(s). There are 18 non-H bond(s), 2 multiple bond(s), 3 rotatable bond(s), 1 double bond(s), 1 triple bond(s), 1 six-membered ring(s), and 1 seven-membered ring(s) .


Chemical Reactions Analysis

Acetonitrile, the base molecule for 2-(Cycloheptylamino)acetonitrile, is involved in a variety of chemical reactions. It can be deprotonated to form a nucleophile, and the nitrogen with lone pair electrons can also act as a nucleophile . The cleavage of the H3C-CN bond or H-CH2CN in CH3CN generates •CN or •CH2CN radicals .


Physical And Chemical Properties Analysis

Acetonitrile is a volatile, polar solvent and has many uses, for example, for the extraction of fatty acids from plant fats and oils and for extractive distillation of organic petrochemicals . Its low viscosity, high elution strength, and unlimited miscibility with water allow this organic liquid to be one of the basic mobile-phase components applied in isocratic and gradient reversed-phase planar and column chromatography .

Scientific Research Applications

Synthesis and Organic Chemistry

2-(Cycloheptylamino)acetonitrile is a chemical compound of interest in the field of organic synthesis. Its applications extend to various multi-component reactions and organic transformations, showcasing its versatility as a building block in synthetic chemistry. For example, a facile synthesis of 2-(cyclohexylamino)-6,7-dihydro-3-aryl-1H-indole-4(5H)-ones through a one-pot multi-component reaction involving cyclohexyl isocyanide, aldehydes, and 1,3-dicarbonyl compounds in the presence of a catalytic amount of KHSO4 in acetonitrile highlights the compound's utility in constructing complex molecular architectures (Heravi et al., 2008). Furthermore, the exploration of acetonitrile's role as both a solvent and reactant reveals its dual functionality, enabling atom-efficient transformations in synthetic organic chemistry and serving as a valuable building block (Hoff, 2018).

Biocatalysis and Enzymatic Studies

In biocatalysis, the behavior of proteins and enzymes in non-aqueous media like acetonitrile is of significant interest. Certain enzymes continue to function as efficient biocatalysts in acetonitrile solutions, sometimes exhibiting changes in specificity and selectivity. This opens up possibilities for novel enzymatic reactions and the study of proteins in alternative solvent systems. The development of consistent molecular models for acetonitrile, optimized for computational efficiency in molecular dynamics studies, further underscores the importance of this solvent in scientific research, including its application in understanding enzyme behavior in non-aqueous environments (Alvarez et al., 2014).

Analytical Chemistry Applications

Acetonitrile's properties are also exploited in analytical chemistry, particularly in capillary electrophoresis and mass spectrometry, to enhance the solubility of lipophilic substrates and facilitate the separation of complex mixtures. Its compatibility with various analytical techniques and ability to dissolve both polar and nonpolar components make it an ideal solvent for a wide range of applications, from identifying irradiated food through the detection of unique markers to facilitating the study of chemical reactions and interactions (Vaher et al., 2002).

Future Directions

The use of acetonitrile in organic synthesis has been a topic of research interest, with studies covering both conventional synthesis methods and electrochemical synthesis . The conversion reactions of acetonitrile as a building block have become one of the most attractive fields in organic synthesis . Especially in the field of electrochemical conversions involving acetonitrile, due to its good conductivity and environmentally friendly features, it has become a powerful and compelling tool to afford nitrogen-containing compounds or nitrile-containing compounds .

properties

IUPAC Name

2-(cycloheptylamino)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2/c10-7-8-11-9-5-3-1-2-4-6-9/h9,11H,1-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEUMZEMXAWJULL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201301839
Record name 2-(Cycloheptylamino)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201301839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Cycloheptylamino)acetonitrile

CAS RN

73339-15-8
Record name 2-(Cycloheptylamino)acetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73339-15-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Cycloheptylamino)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201301839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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